molecular formula C22H22ClN5S B4138554 4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No. B4138554
M. Wt: 424.0 g/mol
InChI Key: PHFWMHRYZCOAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been studied for their various biological properties such as antibacterial, antifungal, antiparasitic, and antiviral activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidines can be synthesized from various precursors. For instance, they can be synthesized from diacetyl ketene , enaminonitrile , alkynes , (trimethylsilyl) acetylene , α-methyl or α-methylene ketones , and (hetero)aryl iodides . The specific synthesis pathway for “4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is not mentioned in the available literature.

Future Directions

Thienopyrimidines, including “4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, continue to attract interest due to their various chemical and biological applications . Future research could focus on optimizing these compounds for use as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

6-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5S/c1-14-11-15(2)26-22-18(14)19-20(29-22)21(25-13-24-19)28-9-7-27(8-10-28)12-16-3-5-17(23)6-4-16/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWMHRYZCOAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chlorobenzyl)piperazin-1-yl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 3
4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 5
4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Reactant of Route 6
4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

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